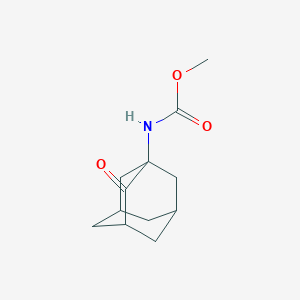

methyl N-(2-oxo-1-adamantyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(2-oxo-1-adamantyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-16-11(15)13-12-5-7-2-8(6-12)4-9(3-7)10(12)14/h7-9H,2-6H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCWSWGOFPGKHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC12CC3CC(C1)CC(C3)C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Preparations of Methyl N 2 Oxo 1 Adamantyl Carbamate

Precursor Synthesis and Adamantane (B196018) Scaffold Functionalization

The journey towards methyl N-(2-oxo-1-adamantyl)carbamate begins with the synthesis of a key precursor, 2-adamantanone (B1666556), and the subsequent introduction of a nitrogen-bearing functional group at the C-1 position of this tricyclic ketone.

Synthesis of 2-Adamantanone Precursors

2-Adamantanone serves as the foundational building block for the target carbamate (B1207046). Its synthesis is well-established and can be achieved through various oxidative routes starting from adamantane or its derivatives. A common and effective method involves the oxidation of adamantane using a strong acid, such as concentrated sulfuric acid. nih.govnih.gov This method, however, can be harsh and lead to side products.

More controlled and selective methods have been developed. For instance, adamantane can be oxidized in the presence of a vanadium catalyst, such as bis(acetylacetonate)oxovanadium(IV), and an oxidizing agent like hydrogen peroxide in a pyridine (B92270) and acetic acid solution. wikipedia.org This catalytic approach offers a milder alternative to the strong acid method. Another approach involves the oxidation of adamantane or 1-adamantanol (B105290) using an oxidizing agent in the presence of sulfuric acid, where a co-existing carboxylic or sulfonic acid can enhance selectivity and yield. nih.gov

The choice of synthetic route to 2-adamantanone often depends on the desired scale, available reagents, and the need to avoid harsh conditions that might be incompatible with other functionalities if a more complex adamantane derivative is used as the starting material.

Table 1: Comparison of Synthetic Methods for 2-Adamantanone

| Starting Material | Reagents | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Adamantane | Concentrated Sulfuric Acid | High temperature | Variable | nih.govnih.gov |

| Adamantane | VO(acac)₂, H₂O₂, Pyridine, Acetic Acid | 60°C | 70% | wikipedia.org |

| Adamantane/1-Adamantanol | Oxidizing agent, H₂SO₄, Carboxylic/Sulfonic Acid | - | High | nih.gov |

Introduction of Nitrogenous Functionalities on the Adamantane Ring

With 2-adamantanone in hand, the next critical step is the introduction of a nitrogen-containing group at the C-1 bridgehead position. Direct amination of the 1-position of 2-adamantanone is challenging due to the unreactive nature of the C-H bond. Therefore, a more strategic functional group interconversion is typically employed.

A plausible and effective strategy involves the carboxylation of 2-adamantanone at the C-1 position to yield 1-carboxy-2-adamantanone. While a direct carboxylation method for 2-adamantanone is not extensively documented in readily available literature, the synthesis of the isomeric 2-adamantone-5-carboxylic acid from a methyl formate (B1220265) precursor demonstrates the feasibility of introducing a carboxyl group onto the adamantane skeleton. A potential route for the desired 1-carboxy derivative could involve a Koch-Haaf type reaction under carefully controlled conditions to favor carboxylation at the tertiary bridgehead position.

Once 1-carboxy-2-adamantanone is obtained, it serves as a versatile precursor for the introduction of the nitrogenous functionality via the Curtius rearrangement, which will be discussed in detail in the subsequent section.

Carbamate Formation via Reaction Pathway Design

The formation of the methyl carbamate linkage is the final and defining stage of the synthesis. This is typically achieved through a multi-step sequence starting from the carboxylic acid precursor, proceeding through an isocyanate intermediate.

Curtius Rearrangement and Analogous Routes for N-Adamantyl Amines

The Curtius rearrangement is a powerful and widely used method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. organic-chemistry.orgdurham.ac.uk This reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate with the expulsion of nitrogen gas. organic-chemistry.org The resulting isocyanate is a key intermediate that can be trapped with various nucleophiles to form a range of functional groups, including carbamates. nih.gov

In the context of synthesizing methyl N-(2-oxo-1-adamantyl)carbamate, the precursor 1-carboxy-2-adamantanone would first be converted to its corresponding acyl chloride, typically using a reagent like thionyl chloride or oxalyl chloride. The acyl chloride is then reacted with an azide source, such as sodium azide, to form 1-azidocarbonyl-2-adamantanone.

Thermal or photochemical decomposition of 1-azidocarbonyl-2-adamantanone initiates the Curtius rearrangement, leading to the formation of 1-isocyanato-2-adamantanone. A significant advantage of the Curtius rearrangement is that the migration of the alkyl group occurs with complete retention of its stereochemical configuration, which is particularly relevant for rigid, chiral systems, although the target molecule in this case is achiral. nih.govorganic-chemistry.org

Reaction Conditions and Catalysis for Carbamate Linkage Formation

The newly formed 1-isocyanato-2-adamantanone is a reactive electrophile. The final step in the synthesis is the formation of the methyl carbamate linkage by reacting the isocyanate with methanol (B129727). This reaction is typically straightforward and involves the nucleophilic attack of the methanol oxygen on the carbonyl carbon of the isocyanate group.

The reaction is often carried out by performing the Curtius rearrangement in an inert solvent (like toluene (B28343) or benzene) and then adding methanol to the solution containing the in situ generated isocyanate. Alternatively, the rearrangement can be conducted directly in methanol, which serves as both the solvent and the trapping agent.

While the reaction between an isocyanate and an alcohol can proceed without a catalyst, certain catalysts can accelerate the process. These can include tertiary amines or organometallic compounds. For instance, zinc(II) triflate has been used to catalyze the formation of Boc-protected amines in a one-pot Curtius rearrangement, where it is believed to activate the isocyanate towards nucleophilic attack. nih.gov

Optimization of Reaction Yields and Purity

For the synthesis of 2-adamantanone, the choice of a milder, catalytic oxidation method can minimize the formation of over-oxidized or rearranged byproducts, simplifying purification. wikipedia.org

In the carboxylation step, controlling the reaction conditions, such as temperature and the ratio of reagents, is crucial to maximize the yield of the desired 1-carboxy-2-adamantanone and minimize the formation of isomers or other side products.

The Curtius rearrangement itself is generally a high-yielding reaction. However, the formation and handling of the acyl azide intermediate require care due to its potential instability. One-pot procedures, where the acyl azide is generated and rearranged in the same reaction vessel without isolation, can be advantageous in terms of safety and efficiency. The temperature of the rearrangement must be carefully controlled to ensure complete conversion to the isocyanate without promoting unwanted side reactions.

Finally, the carbamate formation step is typically clean. To ensure high purity of the final product, it is important to use anhydrous methanol and an inert atmosphere to prevent the hydrolysis of the isocyanate to the corresponding amine, which could lead to urea (B33335) byproducts. Purification of the final methyl N-(2-oxo-1-adamantyl)carbamate can be achieved through standard techniques such as recrystallization or column chromatography to remove any unreacted starting materials or byproducts.

Table 2: Key Intermediates and Transformations

| Intermediate Name | Structure | Preceding Compound | Key Transformation | Reagents/Conditions |

|---|---|---|---|---|

| 2-Adamantanone | C₁₀H₁₄O | Adamantane | Oxidation | H₂SO₄ or VO(acac)₂/H₂O₂ |

| 1-Carboxy-2-adamantanone | C₁₁H₁₄O₃ | 2-Adamantanone | Carboxylation | e.g., Koch-Haaf conditions |

| 1-Azidocarbonyl-2-adamantanone | C₁₁H₁₃N₃O₂ | 1-Carboxy-2-adamantanone | Acyl azide formation | 1. SOCl₂ 2. NaN₃ |

| 1-Isocyanato-2-adamantanone | C₁₁H₁₃NO₂ | 1-Azidocarbonyl-2-adamantanone | Curtius Rearrangement | Heat or UV light |

| Methyl N-(2-oxo-1-adamantyl)carbamate | C₁₂H₁₇NO₃ | 1-Isocyanato-2-adamantanone | Carbamate formation | Methanol |

Alternative Synthetic Pathways and Convergent Synthesis Approaches

The preparation of 1,2-disubstituted adamantanes can be approached through two main strategies: functionalization of a pre-existing adamantane core or construction of the adamantane skeleton with the desired substituents already in place. mdpi.com For a complex molecule like methyl N-(2-oxo-1-adamantyl)carbamate, pathways starting from functionalized adamantane precursors are often more practical.

A plausible and convergent approach would involve the synthesis of a key intermediate, such as 1-amino-2-adamantanone, which can then be converted to the target carbamate. One potential route to this amino ketone intermediate starts from adamantanone. The synthesis could proceed through a multi-step sequence involving, for example, a rearrangement of a protoadamantane (B92536) derivative. researchgate.net For instance, the reaction of 4-protoadamantanone with reagents like phosphorus pentachloride can lead to 1,2-disubstituted adamantanes. researchgate.net

Another strategy involves the Curtius rearrangement of a carboxylic acid precursor. nih.gov This method is a well-established way to form amines and subsequently carbamates. nih.gov The synthesis could begin with the generation of an adamantane-1-carboxylic acid derivative at the 2-position, followed by conversion to an acyl azide and subsequent thermal or photochemical rearrangement to an isocyanate. This isocyanate can then be trapped with methanol to yield the desired methyl carbamate. nih.govnih.gov

A simple and efficient synthesis of 2-oxo-1-adamantanacetic acid and 2-oxo-1-adamantanepropanoic acid has been developed, which proceeds through the treatment of protoadamantanone with different electrophiles followed by a carbon-skeleton rearrangement. researchgate.net These keto-acids could serve as precursors for the introduction of the nitrogen functionality at the C-1 position.

| Starting Material | Key Intermediate | Reagents/Reaction Type | Target Moiety Formed |

| Adamantanone | 1-Amino-2-adamantanone | Protoadamantane rearrangement, amination | Amino ketone |

| 2-Oxo-1-adamantanecarboxylic acid | 1-Isocyanato-2-adamantanone | Curtius rearrangement | Isocyanate |

| 1-Amino-2-adamantanone | Methyl N-(2-oxo-1-adamantyl)carbamate | Methyl chloroformate, base | Carbamate |

| 1-Isocyanato-2-adamantanone | Methyl N-(2-oxo-1-adamantyl)carbamate | Methanol | Carbamate |

Exploration of Novel Coupling Reactions

Modern cross-coupling reactions offer powerful tools for the formation of carbon-nitrogen bonds, which are central to the synthesis of the target carbamate. While direct C-H amination of adamantane at the C-1 position adjacent to a ketone is challenging, coupling reactions can be employed with pre-functionalized adamantane substrates.

Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of N-aryl carbamates and could potentially be adapted for N-alkyl carbamates with adamantyl groups. organic-chemistry.org For instance, a palladium-catalyzed coupling of an aryl or vinyl triflate with sodium cyanate (B1221674) can generate an isocyanate in situ, which is then trapped by an alcohol to form the carbamate. organic-chemistry.org A similar strategy could be envisioned where a suitably activated 1-substituted adamantane derivative undergoes coupling to introduce the nitrogen-containing functionality.

Furthermore, copper-catalyzed Ullmann-type coupling reactions have been shown to be effective for the synthesis of N-aryl carbamates. These reactions typically involve the coupling of a primary carbamate with an aryl halide. Adapting this to an alkyl halide, such as 1-bromo-2-adamantanone, could provide a direct route to the target molecule, although the reactivity of such a substrate would need to be carefully evaluated.

The development of novel phosphine (B1218219) ligands based on a phospha-adamantane framework has led to highly efficient Suzuki cross-coupling reactions under mild conditions. organic-chemistry.org While typically used for C-C bond formation, the principles of ligand design for sterically demanding substrates could inform the development of catalysts for C-N coupling reactions involving the adamantane core.

| Coupling Reaction | Substrates | Catalyst System | Potential Application |

| Palladium-catalyzed Cross-Coupling | 1-Triflyloxy-2-adamantanone, Sodium cyanate, Methanol | Pd catalyst, ligand | In situ isocyanate formation and trapping |

| Copper-catalyzed Ullmann-type Coupling | 1-Bromo-2-adamantanone, Methyl carbamate | Cu(I) catalyst, base | Direct C-N bond formation |

| Buchwald-Hartwig Amination | 1-Bromo-2-adamantanone, Methyl carbamate | Pd catalyst, phosphine ligand | Direct amination |

Chemo- and Regioselectivity Challenges in Synthesis

The synthesis of methyl N-(2-oxo-1-adamantyl)carbamate is fraught with challenges related to chemo- and regioselectivity due to the presence of two adjacent and reactive functional groups.

Chemoselectivity: The primary challenge lies in selectively reacting one functional group in the presence of the other. For instance, if the synthesis proceeds through 1-amino-2-adamantanone, the acylation of the amino group to form the carbamate must be performed without affecting the ketone. The use of mild acylating agents and controlled reaction conditions is crucial. Conversely, if a reaction is performed on the ketone (e.g., reduction or addition), the carbamate group must remain intact.

Regioselectivity: In syntheses that involve the functionalization of the adamantane core, achieving the desired 1,2-substitution pattern is a significant hurdle. Direct functionalization of adamantane often favors the tertiary (bridgehead) positions. nih.govnih.gov Therefore, methods that rely on the rearrangement of precursors like protoadamantanes are often necessary to access the less favored 1,2-disubstituted products. mdpi.comresearchgate.net When starting with a monosubstituted adamantane, directing the second substituent to the adjacent position can be difficult.

For example, the bromination of adamantane can yield a mixture of 1-bromoadamantane (B121549) and 2-bromoadamantane, with the ratio depending on the reaction conditions. nih.gov Subsequent reactions would then have to selectively utilize the desired isomer.

Enantioselective and Stereoselective Synthesis Strategies

Formally replacing a hydrogen atom at carbon 1 and another at carbon 2 in the adamantane molecule with two different substituents leads to a chiral compound. mdpi.comnih.gov Therefore, methyl N-(2-oxo-1-adamantyl)carbamate is a chiral molecule, and its synthesis requires consideration of enantioselective and stereoselective strategies to obtain enantiomerically pure forms.

The synthesis of chiral 1,2-disubstituted adamantane derivatives can be achieved through several approaches:

Resolution of Racemates: A racemic mixture of the final compound or a key intermediate can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule is a common strategy, but this is less applicable to the adamantane system, which is not readily available in enantiopure forms from natural sources.

Asymmetric Catalysis: This is a powerful approach for establishing stereocenters. For adamantane derivatives, this could involve the enantioselective functionalization of a prochiral adamantane derivative. For example, an asymmetric amination or oxidation of a suitable precursor could set the stereochemistry at the C-1 or C-2 position.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the adamantane precursor to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

Stereoselective syntheses of adamantane derivatives with biological activity have been reported. researchgate.net These often involve the transformation of adamantyl-substituted precursors that already contain a chiral element. For instance, the condensation of 1-adamantylcarbaldehyde with a chiral sulfinamide has been used to introduce chirality. researchgate.net A similar strategy could be adapted for precursors to methyl N-(2-oxo-1-adamantyl)carbamate.

The development of stereoselective routes to 1,2-disubstituted adamantanes is an active area of research, driven by the potential for these chiral building blocks in catalysis and medicinal chemistry. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemistry

NMR spectroscopy is the cornerstone for elucidating the molecular structure of methyl N-(2-oxo-1-adamantyl)carbamate in solution. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments collectively allow for the unambiguous assignment of all proton and carbon signals, providing deep insight into the rigid, caged framework of the adamantane (B196018) core and the conformation of the carbamate (B1207046) substituent.

The ¹H NMR spectrum of methyl N-(2-oxo-1-adamantyl)carbamate is characterized by distinct signals for the carbamate group and a complex series of overlapping multiplets for the adamantane cage protons. The methyl ester protons (–OCH₃) are expected to appear as a sharp singlet around δ 3.6-3.7 ppm. nih.gov The amide proton (N-H) would present as a broader singlet, with its chemical shift being sensitive to solvent and concentration, typically in the range of δ 5.0-6.0 ppm. The 13 protons on the adamantane skeleton would produce a complex pattern of signals between δ 1.7 and δ 3.0 ppm. Protons on carbons adjacent to the carbonyl group (C-3, C-9) and the nitrogen-bearing bridgehead (C-3, C-7, C-10) are expected to be shifted further downfield due to the deshielding effects of the electron-withdrawing substituents. acs.org

The ¹³C NMR spectrum provides a clear map of the carbon skeleton. The most downfield signal corresponds to the ketone carbonyl carbon (C-2), anticipated to be in the δ 210-215 ppm region, a characteristic chemical shift for ketones within a strained polycyclic system. nih.govmdpi.com The carbamate carbonyl carbon appears significantly upfield from the ketone, at approximately δ 156 ppm. nih.gov The bridgehead carbon C-1, substituted with the carbamate group, is expected around δ 60-65 ppm. The methyl carbamate carbon (–OCH₃) resonates near δ 52 ppm. nih.gov The remaining eight carbons of the adamantane cage produce signals in the δ 25-45 ppm range, consistent with sp³-hybridized carbons in a polycyclic environment. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl N-(2-oxo-1-adamantyl)carbamate Predicted values are based on analysis of similar adamantane and carbamate structures.

| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1-NH-C(=O)O-CH₃ | ~5.5 (s, 1H) | - |

| C1-NH-C(=O)O-CH₃ | ~3.7 (s, 3H) | ~52.3 |

| C1-NH-C(=O)O-CH₃ | - | ~156.5 |

| C1 | - | ~62.0 |

| C2=O | - | ~212.0 |

| C3, C7 | ~2.8-3.0 (m, 4H) | ~40-45 |

| C4, C6, C9 | ~2.0-2.3 (m, 6H) | ~30-38 |

| C5, C10 | ~2.4-2.6 (m, 2H) | ~35-40 |

| C8 | ~1.7-1.9 (m, 1H) | ~25-28 |

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal the ³J(H,H) coupling network within the adamantane cage. Cross-peaks would connect geminal and vicinal protons, helping to trace the proton connectivity throughout the saturated ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of carbon resonances for all protonated carbons in the adamantane framework.

A cross-peak between the N-H proton and the carbamate carbonyl carbon (C=O).

Correlations from the N-H proton to the C-1 and C-3/C-7 bridgehead carbons of the adamantane ring.

A correlation between the O-methyl protons and the carbamate carbonyl carbon.

Correlations from the adamantane protons at C-3 and C-9 to the ketone carbonyl at C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps through-space proximities. It would be particularly useful for confirming the stereochemistry and conformation. For instance, a NOESY cross-peak between the N-H proton and the bridgehead protons at C-3 and C-7 would confirm their spatial proximity on one face of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy provides rapid confirmation of functional groups. The infrared (IR) and Raman spectra are complementary, with IR being more sensitive to polar bonds and Raman to non-polar, symmetric bonds. dtu.dkresearchgate.net

The IR spectrum is expected to show several characteristic absorption bands. The most prominent features would be two distinct carbonyl stretching (νC=O) bands: a strong band for the ketone at approximately 1725 cm⁻¹ and another strong band for the carbamate urethane (B1682113) group around 1695 cm⁻¹. The N-H stretching vibration (νN-H) should appear as a moderately sharp band in the 3300-3400 cm⁻¹ region. Other significant bands include the C-O stretching of the carbamate ester group between 1250-1300 cm⁻¹ and the C-H stretching vibrations of the adamantane cage and methyl group just below 3000 cm⁻¹.

The Raman spectrum would complement the IR data. The symmetric C-C stretching modes of the adamantane cage, which are often weak in the IR spectrum, would be expected to produce strong signals in the Raman spectrum. The carbonyl stretches would also be visible, though potentially weaker than in the IR.

Table 2: Predicted Principal Vibrational Bands for Methyl N-(2-oxo-1-adamantyl)carbamate

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | ~3350 | ~3350 | Medium (IR), Weak (Raman) |

| C-H Stretch (sp³) | ~2850-2950 | ~2850-2950 | Strong (IR), Strong (Raman) |

| C=O Stretch (Ketone) | ~1725 | ~1725 | Strong (IR), Medium (Raman) |

| C=O Stretch (Carbamate) | ~1695 | ~1695 | Strong (IR), Medium (Raman) |

| N-H Bend | ~1530 | - | Medium (IR) |

| C-O Stretch (Ester) | ~1270 | ~1270 | Strong (IR), Weak (Raman) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The molecular formula for methyl N-(2-oxo-1-adamantyl)carbamate is C₁₂H₁₇NO₃, corresponding to a theoretical monoisotopic mass of 223.1208 Da.

Electron Ionization (EI) mass spectrometry would reveal the compound's fragmentation pattern, which is highly characteristic for adamantane derivatives. cdnsciencepub.com The molecular ion peak ([M]⁺) at m/z = 223 would be observed. The adamantane cage is exceptionally stable, and its fragmentation often dominates the mass spectrum. nih.gov Key fragmentation pathways are predicted to include:

Loss of the methoxy (B1213986) radical (•OCH₃) to give a fragment at m/z = 192.

Loss of the entire methoxycarbonyl group (•CO₂CH₃) to give an ion at m/z = 164.

Cleavage of the N-C1 bond to generate the stable 1-adamantyl cation skeleton.

Subsequent fragmentation of the adamantane cage would lead to a series of characteristic lower-mass ions, such as those at m/z = 135 (C₁₀H₁₅⁺, loss of H and C₂H₂O), 107, 93, and 79. nih.govacs.orgresearchgate.net

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (If applicable)

Methyl N-(2-oxo-1-adamantyl)carbamate is a chiral molecule. The substitution at C-1 and C-2 of the adamantane core creates a chiral center at C-1 (and C-2, although it is part of a carbonyl). Therefore, an enantiomerically pure sample will be optically active.

Electronic Circular Dichroism (ECD) spectroscopy would be a powerful technique for assigning the absolute configuration of a resolved enantiomer. The ketone chromophore at C-2 has a relatively weak, but well-characterized, n→π* electronic transition at around 290-300 nm. The sign of the Cotton effect associated with this transition is highly sensitive to the stereochemical environment. According to the Octant Rule for chiral ketones, the spatial arrangement of substituents around the carbonyl group determines the sign of the observed ECD signal. By analyzing the ECD spectrum and comparing it with theoretical calculations, the absolute configuration (R or S) at the C-1 stereocenter could be unambiguously determined.

Computational and Theoretical Chemistry Investigations of Methyl N 2 Oxo 1 Adamantyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, offering a window into its reactivity, stability, and spectroscopic characteristics. For methyl N-(2-oxo-1-adamantyl)carbamate, these methods can elucidate the influence of the oxo and carbamate (B1207046) substituents on the electronic nature of the adamantane (B196018) framework.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like methyl N-(2-oxo-1-adamantyl)carbamate, DFT calculations can predict a range of ground state properties. These include the optimized molecular geometry, vibrational frequencies, and the distribution of electrons.

Key parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govinlibrary.uz A smaller gap generally suggests higher reactivity. In the case of methyl N-(2-oxo-1-adamantyl)carbamate, the electron-withdrawing nature of the carbonyl group and the carbamate functionality is expected to influence these frontier orbitals.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. semanticscholar.orgtandfonline.com These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For methyl N-(2-oxo-1-adamantyl)carbamate, the oxygen atoms of the keto and carbamate groups would be expected to be regions of high negative potential, while the hydrogen on the nitrogen of the carbamate would likely be a region of positive potential.

A hypothetical table of DFT-calculated electronic properties for methyl N-(2-oxo-1-adamantyl)carbamate is presented below. These values are illustrative and based on typical results for similar organic molecules.

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | ~3.5 D | Measures the overall polarity of the molecule. |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the carbamate group attached to the rigid adamantane cage allows for different spatial arrangements, or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for predicting the molecule's shape and how it interacts with its environment.

Identification of Stable Conformers and Energy Barriers

The rotation around the N-C bond of the carbamate group can lead to different conformers. In amides and carbamates, cis and trans conformers with respect to the carbonyl group are often observed. nih.govnih.gov The relative stability of these conformers is influenced by steric hindrance and electronic effects. For methyl N-(2-oxo-1-adamantyl)carbamate, the bulky adamantyl group would likely create significant steric interactions that favor one conformer over others.

Computational methods can map the potential energy surface by systematically changing the dihedral angles of the rotatable bonds and calculating the energy at each point. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between them.

A hypothetical potential energy scan for the rotation around the N-C(adamantyl) bond might reveal the most stable conformation and the energy required to rotate the carbamate group.

| Dihedral Angle (H-N-C-C) | Relative Energy (kcal/mol) | Conformation |

| 0° | 5.0 | Eclipsed (high energy) |

| 60° | 1.5 | Gauche |

| 120° | 4.5 | Eclipsed |

| 180° | 0.0 | Anti (most stable) |

Influence of Substituents on Adamantane Cage Conformation

While the adamantane cage itself is rigid, the substituents can influence its local geometry. The presence of the sp2-hybridized carbonyl carbon at the 2-position introduces a degree of planarity. The interaction between the keto group and the carbamate at the adjacent bridgehead position (1-position) can lead to subtle distortions in the adamantane framework. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its surroundings. semanticscholar.orgbohrium.comksu.edu.sa

For methyl N-(2-oxo-1-adamantyl)carbamate, an MD simulation would typically place the molecule in a box of solvent molecules, such as water, to mimic its behavior in solution. The simulation would track the positions and velocities of all atoms over a period of nanoseconds or longer.

From the MD trajectory, a wealth of information can be extracted. For instance, the root-mean-square deviation (RMSD) of the atomic positions can indicate the stability of the molecule's conformation over time. semanticscholar.org The root-mean-square fluctuation (RMSF) of individual atoms can highlight the more flexible regions of the molecule, such as the methyl carbamate group. semanticscholar.org

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By analyzing the trajectory, one can identify and quantify hydrogen bonds between the carbamate group and water molecules, as well as hydrophobic interactions involving the adamantane cage. nih.gov This information is critical for understanding the solubility and partitioning behavior of the molecule between different phases. tandfonline.com

A hypothetical table summarizing the types of data obtained from an MD simulation is provided below.

| Simulation Parameter | Typical Result | Insight Gained |

| RMSD of backbone | Low (< 2 Å) | High conformational stability of the adamantane core. |

| RMSF of carbamate group | Higher than core | Flexibility of the substituent group. |

| Radial Distribution Function (N-H...O-water) | Peak at ~2.8 Å | Strong hydrogen bonding with solvent. |

| Solvent Accessible Surface Area (SASA) | ~300 Ų | Exposure of the molecule to the solvent. |

Prediction of Reactivity Parameters and Electrophilic/Nucleophilic Sites

The reactivity of a molecule, including the locations of its electrophilic and nucleophilic sites, is governed by its electronic structure. Computational methods such as Density Functional Theory (DFT) are instrumental in elucidating these features through the analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MESP).

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For methyl N-(2-oxo-1-adamantyl)carbamate, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the carbamate group, which possess lone pairs of electrons. In a study on a large set of carbamates, it was found that the HOMO is often located on the oxygen and adjacent atoms of the carbonyl group within the carbamate moiety, especially in the absence of an aromatic ring. mdpi.com The LUMO, on the other hand, is anticipated to be centered on the carbonyl carbon of the 2-oxo group, which is inherently electrophilic due to the polarization of the C=O bond. mdpi.comlibretexts.org

Representative HOMO-LUMO Data for Related Compounds

Since specific data for the title compound is unavailable, the following table presents representative HOMO, LUMO, and energy gap values for related molecules, calculated using DFT methods, to illustrate the expected electronic characteristics.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

| Adamantane | -7.83 | 1.50 | 9.33 | DFT/B3LYP |

| 2-Adamantanone (B1666556) | -6.8 | -0.3 | 6.5 | DFT/B3LYP |

| Methyl Carbamate | -7.5 | 1.8 | 9.3 | DFT/B3LYP |

This table is illustrative and compiled from typical values for these compound classes in computational chemistry literature. Actual values can vary with the specific computational method and basis set used.

Molecular Electrostatic Potential (MESP)

The MESP is a valuable tool for visualizing the charge distribution in a molecule and identifying its electrophilic and nucleophilic regions. tandfonline.com In an MESP map, regions of negative potential (typically colored red) indicate an abundance of electrons and are associated with nucleophilic sites, while regions of positive potential (colored blue) signify electron deficiency and correspond to electrophilic sites. youtube.com

For methyl N-(2-oxo-1-adamantyl)carbamate, the MESP would show:

Negative Potential: Concentrated around the oxygen atoms of the keto and carbamate groups, making them susceptible to attack by electrophiles or involvement in hydrogen bonding. youtube.com

Positive Potential: Located on the carbonyl carbon of the 2-oxo group, confirming it as the primary electrophilic center for nucleophilic attack. libretexts.orglibretexts.org The hydrogen atom attached to the nitrogen of the carbamate group would also exhibit a positive potential, making it a potential hydrogen bond donor.

The bulky adamantane cage would display a relatively neutral potential, reflecting its nonpolar and unreactive nature. nih.gov

Computational Approaches to Spectroscopic Data Interpretation

Computational methods are widely used to calculate and predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound and to aid in the assignment of spectral peaks. nih.govresearchgate.net

NMR Spectroscopy

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) for methyl N-(2-oxo-1-adamantyl)carbamate can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. A systematic NMR investigation of adamantane amides has shown that the chemical shifts exhibit predictable trends based on the molecular structure. researchgate.net

¹³C NMR: The carbonyl carbon of the 2-oxo group is expected to have a characteristic chemical shift in the downfield region (around 200-220 ppm), typical for ketones. The carbamate carbonyl carbon would also appear downfield, but at a slightly lower chemical shift than the ketone. The carbons of the adamantane cage would have distinct shifts depending on their proximity to the functional groups.

¹H NMR: The protons on the adamantane cage would show complex splitting patterns. The N-H proton of the carbamate group would appear as a distinct signal, and its chemical shift would be sensitive to solvent and concentration due to hydrogen bonding. The methyl protons of the carbamate would be a singlet in the upfield region.

IR Spectroscopy

The vibrational frequencies in the IR spectrum can also be calculated computationally. These calculations help in assigning the various absorption bands to specific vibrational modes of the molecule. For methyl N-(2-oxo-1-adamantyl)carbamate, key predicted vibrational frequencies would include:

C=O Stretching: Two distinct, strong absorption bands are expected. One for the ketone carbonyl (typically around 1715 cm⁻¹) and another for the carbamate carbonyl (around 1700-1730 cm⁻¹).

N-H Stretching: A band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the carbamate.

C-N Stretching: A band in the 1200-1350 cm⁻¹ region.

C-H Stretching: Bands corresponding to the sp³ C-H bonds of the adamantane cage just below 3000 cm⁻¹.

Representative Calculated Vibrational Frequencies for Related Functional Groups

| Functional Group | Vibrational Mode | Typical Calculated Frequency (cm⁻¹) |

| Ketone | C=O Stretch | ~1715 |

| Carbamate | C=O Stretch | ~1720 |

| Carbamate | N-H Stretch | ~3300 |

| Adamantane | C-H Stretch | ~2900-2950 |

This table presents typical calculated vibrational frequencies and is for illustrative purposes. The exact values depend on the computational method and the specific molecular environment.

By combining these computational approaches, a detailed and scientifically accurate understanding of the chemical properties of methyl N-(2-oxo-1-adamantyl)carbamate can be achieved, guiding its synthesis and potential applications.

Reactivity, Reaction Mechanisms, and Transformational Studies of Methyl N 2 Oxo 1 Adamantyl Carbamate

Hydrolysis and Transamidation Reactions of the Carbamate (B1207046) Moiety

The carbamate group in methyl N-(2-oxo-1-adamantyl)carbamate is susceptible to nucleophilic attack, leading to cleavage of the carbamate bond through hydrolysis or transamidation.

Kinetic and Mechanistic Studies of Carbamate Cleavage

The hydrolysis of carbamates can proceed through different mechanisms depending on the pH of the solution and the substitution pattern of the carbamate. clemson.edunih.gov For N-monosubstituted carbamates like methyl N-(2-oxo-1-adamantyl)carbamate, both base- and acid-catalyzed hydrolysis are possible.

Under basic conditions, the hydrolysis of N-monosubstituted aryl carbamates is known to proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.org This involves the deprotonation of the carbamate nitrogen to form an anion, followed by the elimination of the leaving group (in this case, the 2-oxo-1-adamantyloxy group) to generate an isocyanate intermediate. This intermediate is then rapidly hydrolyzed to the corresponding amine and carbon dioxide. nih.govrsc.org The rate of this reaction is influenced by the acidity of the N-H proton and the stability of the leaving group. The bulky adamantyl group may sterically hinder the approach of the base, but the electron-withdrawing nature of the adjacent carbonyl group could enhance the acidity of the N-H proton.

Acid-catalyzed hydrolysis of amides, a related functional group, involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. khanacademy.org A similar mechanism can be postulated for the acid-catalyzed hydrolysis of methyl N-(2-oxo-1-adamantyl)carbamate. The rate of acid-catalyzed hydrolysis is generally dependent on the concentration of the acid. cdnsciencepub.com

Transamidation, the exchange of the amine moiety of an amide or carbamate, is another important reaction. These reactions often require a catalyst to activate the otherwise unreactive amide or carbamate bond. mdpi.com Metal-free transamidation methods have been developed, for instance, using potassium tert-butoxide, which can be effective for a range of amides and amines. The nucleophilicity of the incoming amine plays a critical role in the success of the transamidation process. nih.gov

Catalytic Effects on Carbamate Reactivity

Various catalysts can influence the rate and mechanism of carbamate cleavage. Metal ions can coordinate to the carbamate ligand, leading to its hydrolysis. mdpi.com For example, the reaction of carbamate ligands with metal salts of Ni, Cu, Zn, and Cd can trigger a self-immolation process resulting in the hydrolysis of the carbamate.

The hydrolysis of carbamates can also be subject to general base catalysis. cdnsciencepub.com In neutral or near-neutral conditions, water can act as a general base catalyst in the hydrolysis of thioncarbamates. cdnsciencepub.com The efficiency of catalysis in transamidation reactions is also a subject of study, with various metal complexes and organocatalysts being explored to facilitate this transformation under mild conditions. mdpi.comorganic-chemistry.org

Reactions Involving the Adamantanone Moiety

The 2-oxo group on the adamantane (B196018) ring introduces a site for a variety of nucleophilic addition and redox reactions.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the adamantanone moiety is electrophilic and can undergo nucleophilic addition reactions. libretexts.orgmasterorganicchemistry.com This reaction typically involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom changes its hybridization from sp² to sp³. libretexts.orgmasterorganicchemistry.com Subsequent protonation of the resulting alkoxide yields an alcohol.

Due to the rigid and sterically hindered nature of the adamantane cage, the stereochemistry of nucleophilic addition to 2-adamantanone (B1666556) is of significant interest. The approach of the nucleophile can be influenced by the steric bulk of the adamantyl framework, potentially leading to stereoselective product formation. The trigonal planar geometry of the carbonyl group allows for nucleophilic attack from either face, which can result in a racemic mixture of enantiomers if the resulting alcohol is chiral. libretexts.org

Oxidative and Reductive Transformations of the Adamantane Ring

The adamantane framework, while generally robust, can undergo oxidative and reductive transformations under specific conditions. The presence of the ketone and carbamate functionalities can influence the regioselectivity and reactivity of these transformations.

Oxidative Transformations: The oxidation of adamantane itself can lead to the formation of adamantanols and adamantanone. researchgate.netmdpi.com Direct oxidation of adamantane can produce 1-adamantanol (B105290), which can then be further oxidized to adamantanone. researchgate.net The oxidation can be achieved using various oxidizing agents and catalytic systems. mdpi.comresearchgate.net The presence of substituents on the adamantane ring can direct further oxidation. For instance, the nitrate (B79036) radical, generated from cerium(IV) ammonium (B1175870) nitrate, has been shown to react with adamantane via hydrogen abstraction, with a preference for the bridgehead position. acs.org

Reductive Transformations: The carbonyl group of the adamantanone moiety can be reduced to a hydroxyl group. A common method for this transformation is the Wolff-Kishner reduction, which has been used to convert 2-adamantanone to adamantane. electronicsandbooks.com Other reducing agents can also be employed to achieve this reduction.

Functionalization of the Adamantane Scaffold

The adamantane cage of methyl N-(2-oxo-1-adamantyl)carbamate can be further functionalized through C-H activation strategies. The rigid sp³-hybridized framework of adamantane presents unique challenges and opportunities for selective functionalization. nih.govthieme-connect.com

Direct C-H functionalization methods, often involving radical or carbocation intermediates, have been developed to introduce a variety of functional groups onto the adamantane core. nih.govrsc.org These reactions can be directed to either the tertiary (bridgehead) or secondary positions of the adamantane ring. The existing substituents on methyl N-(2-oxo-1-adamantyl)carbamate would be expected to influence the regioselectivity of such functionalization reactions.

For instance, radical-based functionalization reactions can convert C-H bonds to C-C bonds, allowing for the introduction of diverse functional groups like alkenes, alkynes, and arenes. nih.gov The choice of the H-atom abstracting species is crucial for activating the strong C-H bonds of the adamantane cage. nih.gov Metal-catalyzed C-H activation is another powerful tool for the selective functionalization of the adamantane framework. uni-giessen.de

Electrophilic and Radical Reactions on the Adamantane Cage

The adamantane framework is known to undergo both electrophilic and radical-mediated functionalization. The substitution pattern of methyl N-(2-oxo-1-adamantyl)carbamate, with an electron-withdrawing ketone and a carbamate group, influences the regioselectivity and feasibility of these reactions.

Electrophilic Reactions:

Electrophilic substitution on the adamantane cage typically proceeds through the formation of a carbocation intermediate. The bridgehead positions (C-1, C-3, C-5, C-7) are generally favored for electrophilic attack due to the stability of the resulting tertiary carbocations. In the case of methyl N-(2-oxo-1-adamantyl)carbamate, the C-1 position is already substituted. The remaining bridgehead positions (C-3, C-5, C-7) are potential sites for electrophilic functionalization. However, the electron-withdrawing nature of the 2-oxo group can deactivate the cage towards electrophilic attack, making harsh reaction conditions necessary.

Common electrophilic reactions on adamantane derivatives include halogenation, nitration, and Friedel-Crafts type alkylations. For instance, bromination of adamantane itself readily occurs at the bridgehead positions. While specific studies on the electrophilic reactions of methyl N-(2-oxo-1-adamantyl)carbamate are not extensively documented, it is anticipated that similar reactivity would be observed, with substitution occurring at the available bridgehead carbons.

Radical Reactions:

The adamantane cage is also susceptible to radical abstraction of its hydrogen atoms. The order of reactivity for hydrogen abstraction generally follows the stability of the resulting radical: tertiary (bridgehead) > secondary (bridge). Therefore, the bridgehead C-H bonds are the most likely sites for initial radical formation. Subsequent reaction of the adamantyl radical with various trapping agents can lead to a range of functionalized products.

Studies on the radical functionalization of 2-adamantanone have shown that reactions can be initiated using various radical initiators, such as peroxides or through photoredox catalysis. rsc.orgchemrxiv.orgnih.gov These methods can be employed to introduce alkyl, acyl, and other functional groups onto the adamantane skeleton. It is expected that methyl N-(2-oxo-1-adamantyl)carbamate would exhibit similar reactivity, with radical functionalization favoring the unoccupied bridgehead positions.

Introduction of New Functional Groups

The introduction of new functional groups onto the adamantane cage of methyl N-(2-oxo-1-adamantyl)carbamate can be achieved through various synthetic strategies, building upon the electrophilic and radical pathways discussed previously.

Table 1: Potential Functionalization Reactions of the Adamantane Cage

| Reaction Type | Reagents and Conditions | Potential Functional Group Introduced |

| Bromination | Br₂, Lewis Acid | Bromo (-Br) |

| Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) |

| Alkylation | R-X, Lewis Acid | Alkyl (-R) |

| Radical Halogenation | NBS, light/initiator | Bromo (-Br) |

| Radical Alkylation | Alkenes, initiator | Alkyl (-R) |

| Hydroxylation | Oxidizing agents | Hydroxyl (-OH) |

The carbamate moiety itself can also be a site for further modification, although this falls outside the scope of cage functionalization. The reactivity of the 2-oxo group, such as in condensation reactions or reductions, provides another avenue for introducing diversity into the molecule's structure.

Mechanistic Investigations of Derivatization Reactions

Detailed mechanistic studies specifically on the derivatization of methyl N-(2-oxo-1-adamantyl)carbamate are limited in the scientific literature. However, by drawing parallels with the well-studied chemistry of adamantane and its derivatives, plausible mechanistic pathways can be inferred.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding reaction mechanisms. In the context of adamantane chemistry, carbocations and radicals are the most common and significant intermediates.

Carbocation Intermediates: In electrophilic reactions, the formation of a bridgehead adamantyl carbocation is a key step. The stability of this tertiary carbocation is a driving force for many reactions. For methyl N-(2-oxo-1-adamantyl)carbamate, electrophilic attack at a bridgehead position would lead to a tertiary carbocation. The stability and subsequent reactivity of this intermediate would be influenced by the electronic effects of the 2-oxo and 1-carbamate substituents.

Radical Intermediates: In radical reactions, the initial step is the homolytic cleavage of a C-H bond to form an adamantyl radical. The bridgehead positions are the preferred sites for radical formation due to the greater stability of the resulting tertiary radical. This adamantyl radical can then participate in a variety of propagation steps, such as addition to multiple bonds or reaction with radical trapping agents, to form the final product.

Transition State Analysis

For electrophilic substitutions, the transition state for the formation of the adamantyl carbocation would involve the interaction of the electrophile with the C-H bond at the bridgehead position. The energy of this transition state would be influenced by the strength of the electrophile and the electronic properties of the adamantane cage.

In radical reactions, the transition state for hydrogen abstraction would involve the approach of the radical initiator to a C-H bond. The geometry of this transition state would be such that it allows for the efficient transfer of the hydrogen atom. The stability of the forming adamantyl radical would lower the energy of this transition state, thus favoring abstraction at the bridgehead positions.

Future computational studies, such as those employing density functional theory (DFT), could provide valuable quantitative data on the transition states and intermediates involved in the reactions of methyl N-(2-oxo-1-adamantyl)carbamate, further elucidating its reactivity.

Structure Activity Relationship Sar Studies in Non Clinical Contexts

Design Principles for Adamantane-Carbamate Hybrid Compounds

The carbamate (B1207046) group, on the other hand, is a versatile functional group that can act as a hydrogen bond donor and acceptor, contributing to the specific interactions with the target protein. nih.gov It is also recognized as a key pharmacophore in many enzyme inhibitors, where it can participate in the catalytic mechanism of the enzyme, often leading to potent and long-lasting inhibition. The combination of these two moieties can therefore lead to compounds with high affinity and specificity for their biological targets.

Systematic Structural Modifications of Methyl N-(2-oxo-1-adamantyl)carbamate

To explore the structure-activity relationships of methyl N-(2-oxo-1-adamantyl)carbamate, systematic structural modifications can be proposed. These modifications can be categorized into two main areas: variations of the carbamate ester group and substitutions on the adamantane (B196018) ring system.

Variations of the Carbamate Ester Group

The methyl ester of the carbamate group in the parent compound can be systematically varied to probe the steric and electronic requirements of the binding site. A range of alkyl and aryl groups can be introduced to explore the impact of size, shape, and lipophilicity on the biochemical activity of the compound. For example, increasing the chain length of the alkyl group or introducing bulky substituents could enhance van der Waals interactions with a hydrophobic pocket in the target protein. Conversely, introducing polar functional groups into the ester moiety could allow for additional hydrogen bonding interactions.

| Compound ID | R Group |

| 1 | -CH3 (Methyl) |

| 2 | -CH2CH3 (Ethyl) |

| 3 | -CH(CH3)2 (Isopropyl) |

| 4 | -C(CH3)3 (tert-Butyl) |

| 5 | -C6H5 (Phenyl) |

Substitutions on the Adamantane Ring System

The adamantane ring system of methyl N-(2-oxo-1-adamantyl)carbamate offers several positions for substitution, allowing for a detailed exploration of the surrounding binding pocket. The introduction of various functional groups at different positions on the adamantane cage can provide valuable information about the steric and electronic requirements of the target protein. For instance, introducing small alkyl groups, such as methyl or ethyl, at different positions could probe the limits of the hydrophobic pocket. Alternatively, introducing polar groups, such as hydroxyl or amino groups, could identify potential hydrogen bonding interactions with the protein.

| Compound ID | Substitution | Position |

| 6 | -CH3 | 3 |

| 7 | -OH | 3 |

| 8 | -NH2 | 3 |

| 9 | -F | 5 |

| 10 | =O (keto) | 5 |

Correlation between Molecular Structure and In Vitro Biochemical Interactions

The systematic structural modifications described above would be expected to have a significant impact on the in vitro biochemical interactions of methyl N-(2-oxo-1-adamantyl)carbamate. The affinity of the compound for its target protein, as measured by enzyme binding assays or receptor affinity studies, would likely vary depending on the nature and position of the substituent.

For example, in a hypothetical enzyme inhibition assay, increasing the size of the carbamate ester group might lead to a decrease in inhibitory potency if the binding pocket is sterically constrained. Conversely, if the pocket is large and hydrophobic, a bulkier group might enhance binding and increase potency. Similarly, the introduction of a hydrogen bond donor or acceptor on the adamantane ring could dramatically increase affinity if a complementary residue is present in the binding site. By systematically testing a library of analogs, a detailed picture of the structure-activity relationship can be built, providing valuable insights into the molecular basis of the compound's biochemical activity.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

The data generated from the structure-activity relationship studies can be used to develop a pharmacophore model for this class of compounds. A pharmacophore model is a three-dimensional representation of the key steric and electronic features required for a molecule to bind to a specific target. nih.gov For methyl N-(2-oxo-1-adamantyl)carbamate and its analogs, a pharmacophore model might include features such as a hydrophobic group representing the adamantane cage, a hydrogen bond acceptor for the keto group, and a hydrogen bond donor/acceptor for the carbamate moiety.

Once a pharmacophore model has been developed and validated, it can be used as a tool in ligand-based drug design. nih.gov This approach involves searching virtual libraries of compounds for molecules that match the pharmacophore model. This can lead to the identification of novel compounds with potentially improved biochemical activity. Furthermore, the pharmacophore model can be used to guide the design of new analogs with optimized properties, such as enhanced potency, selectivity, or metabolic stability.

Advanced Research Applications and Methodological Contributions Non Clinical Focus

Utilization as a Synthetic Building Block for Complex Molecules

The structure of methyl N-(2-oxo-1-adamantyl)carbamate inherently positions it as a versatile synthetic intermediate. The adamantane (B196018) framework itself is a sought-after component for creating molecules with defined three-dimensional geometries. researchgate.net The presence of orthogonal functional groups—the ketone and the carbamate (B1207046)—on a rigid scaffold allows for selective, stepwise reactions.

For instance, annulated carbamates built onto the adamantane skeleton have been demonstrated as effective precursors for skeletal rearrangement reactions. nih.govrsc.org In a process promoted by strong acids like triflic acid, these carbamates can undergo decarboxylation followed by an alkyl shift, leading to a ring contraction of the adamantane cage to form noradamantane derivatives. nih.govresearchgate.net These noradamantane compounds are themselves valuable building blocks in organic synthesis. nih.gov While these studies focus on cyclic carbamates, the principle of using the carbamate as a trigger for skeletal rearrangement highlights a potential reaction pathway for methyl N-(2-oxo-1-adamantyl)carbamate.

The ketone at the C-2 position offers a reactive handle for a variety of standard carbonyl chemistries, such as nucleophilic additions, reductions, or the formation of imines and enamines, further expanding its synthetic utility.

Development of Novel Reaction Methodologies Involving Adamantane-Carbamates

The development of new synthetic methods is a cornerstone of chemical research. The unique electronic and steric environment of the adamantane cage often leads to unusual reactivity. Adamantane-carbamates, in particular, have been central to novel synthetic transformations.

A significant methodological contribution is the acid-promoted cascade reaction involving adamantane derivatives. researchgate.net This transformation consists of the decarboxylation of N-protected cyclic carbamates, which induces an intramolecular nucleophilic 1,2-alkyl shift, resulting in ring-contracted iminium salts. researchgate.net This reaction provides a pathway to noradamantane derivatives from readily available adamantane precursors. nih.gov

Table 1: Key Methodological Transformations of Adamantane-Carbamates

| Starting Material Type | Reagents/Conditions | Product Type | Reference |

| Annulated Adamantane Carbamate | Triflic Acid, 1,2,4-trichlorobenzene, 120°C | Noradamantane Iminium Salt | nih.govresearchgate.net |

| Adamantane Hydroxamic Acid | 2,4,6-trichloro-1,3,5-triazine (TCT), N-methyl morpholine (B109124) (NMM) | Aromatic/Aliphatic Carbamate | acs.org |

| Primary Amines | CO2, DBU, Sulfonium Reagents | Isocyanates (Carbamate Precursors) | organic-chemistry.org |

This table is based on data for related adamantane and carbamate compounds, illustrating potential reaction pathways.

The development of such methodologies is critical as it opens up access to novel chemical space. While not specifically documented for methyl N-(2-oxo-1-adamantyl)carbamate, its structure is well-suited for exploration in similar acid-catalyzed rearrangement studies.

Role in Mechanistic Enzymology and Enzyme Inhibition Studies (purely academic, non-clinical)

Adamantane derivatives are frequently employed as probes in mechanistic enzymology due to their rigid structure and lipophilic nature, which can lead to potent interactions with enzyme active sites. nih.gov Carbamates are a well-established class of enzyme inhibitors, most notably of cholinesterases. ajphs.commdpi.com

Investigation of Binding Modes and Interaction Sites

The bulky adamantyl group can occupy hydrophobic pockets within an enzyme's active site, while the carbamate moiety can form key hydrogen bonds with amino acid residues. Molecular modeling and X-ray crystallography are primary tools for elucidating these interactions. For related N,N-disubstituted carbamates, molecular docking studies suggest that they can act as non-covalent inhibitors, displaying numerous interactions at the peripheral anionic sites of cholinesterase enzymes. mdpi.com The rigid adamantane scaffold of methyl N-(2-oxo-1-adamantyl)carbamate would serve to precisely orient the carbamate and oxo functionalities within a binding site, allowing for detailed structure-activity relationship (SAR) studies.

Kinetic Characterization of Inhibition Mechanisms

Kinetic studies are essential to determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or irreversible). Carbamates, such as rivastigmine, can act as pseudo-irreversible inhibitors by carbamoylating the serine residue in the active site of cholinesterases. mdpi.com The electronic properties of the adamantane cage and the substituents on the carbamate nitrogen would influence the rate of carbamoylation and the stability of the resulting covalent adduct. The investigation of N-methyl carbamate insecticides, for example, has provided extensive data on their kinetic interactions with target enzymes. nih.gov

Table 2: Enzyme Inhibition Data for Related Carbamate Compounds

| Inhibitor Class | Target Enzyme | Inhibition Potency (IC₅₀) | Mechanism | Reference |

| Adamantyl Carbamate Derivatives | 11β-HSD1 | 15.2 nM (lead compound) | Competitive (inferred) | nih.gov |

| Salicylanilide N,N-disubstituted Carbamates | Acetylcholinesterase (AChE) | 38.98 µM (most effective) | Non-covalent (docking) | mdpi.com |

| Salicylanilide N,N-disubstituted Carbamates | Butyrylcholinesterase (BChE) | 1.60 µM (most effective) | Non-covalent (docking) | mdpi.com |

| N,N-Disubstituted Carbamates | Butyrylcholinesterase | Potent Inhibition | Not specified | researchgate.net |

This table presents data for compounds structurally related to the subject of the article to provide context on potential inhibitory activities.

Exploration as a Scaffold for Material Science Applications (e.g., polymer precursors, functional materials, non-clinical)

The incorporation of the adamantane moiety into polymers is a well-established strategy for enhancing their material properties. The rigidity and bulkiness of the adamantane cage can increase the glass transition temperature (Tg), improve thermal stability, and modify mechanical and optical properties. researchgate.netacs.orgrsc.org

Methyl N-(2-oxo-1-adamantyl)carbamate could theoretically serve as a functional monomer or a precursor to one. The carbamate nitrogen could be derivatized with a polymerizable group, such as a methacrylate (B99206) or styryl moiety. The resulting adamantane-containing polymers would be expected to exhibit high thermal stability. For example, polyimides derived from adamantane-containing diamines show significantly high glass transition temperatures (285–440 °C) and excellent thermal stability, with decomposition temperatures above 500 °C. acs.orgrsc.org Similarly, adamantane-containing methacrylate polymers show improved thermal and mechanical properties compared to standard poly(methyl methacrylate) (PMMA). researchgate.net

The adamantane core is also explored for creating polymers with low dielectric constants, which is beneficial for microelectronics applications. researchgate.net Furthermore, the predictable, polyhedral shape of adamantane makes it an attractive building block for creating self-assembling molecular crystals and other ordered nanomaterials. rsc.org

Table 3: Properties of Adamantane-Based Polymers

| Polymer Type | Adamantane Monomer | Key Property Enhancement | Reference |

| Polyimides | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | High Tg (248–308 °C), High Thermal Stability (>500 °C) | acs.org |

| Polyimides | 1,3-bis(4-aminophenyl) adamantane | High Tg (285–440 °C), Excellent Optical Transparency | rsc.org |

| Methacrylate Copolymers | 1-adamantyl methacrylate (ADMA) | Improved Thermal and Mechanical Stability | researchgate.net |

| Amphiphilic Block Copolymers | Adamantane Core | Higher Thermodynamic Stability of Micelles | nih.gov |

This table summarizes properties of polymers containing various adamantane derivatives, suggesting potential characteristics for polymers derived from methyl N-(2-oxo-1-adamantyl)carbamate.

Future Research Directions and Unanswered Questions

Emerging Synthetic Strategies for Adamantane (B196018) Derivatives

The synthesis of adamantane derivatives is a mature field, yet new strategies continue to emerge, offering more efficient and versatile routes to novel compounds like methyl N-(2-oxo-1-adamantyl)carbamate. Traditional methods often rely on the functionalization of the adamantane core, which can be challenging due to its chemical inertness. nih.gov

Recent advancements focus on building the adamantane scaffold from simpler starting materials, allowing for the introduction of functional groups at specific positions with greater control. nih.gov For instance, the construction of the adamantane core from bicyclic precursors is a promising approach for creating 1,2-disubstituted adamantanes. nih.gov This "ground-up" synthesis could be adapted to produce the 2-oxo-1-amino adamantane precursor required for methyl N-(2-oxo-1-adamantyl)carbamate.

Another area of innovation lies in the modification of existing adamantane structures. Ring contraction of adamantane-based cyclic carbamates has been shown to yield noradamantane derivatives. researchgate.netnih.gov While the goal is often ring contraction, the study of these carbamate (B1207046) precursors provides valuable insights into the reactivity of the carbamate group on the adamantane framework. researchgate.netnih.gov Furthermore, the Ritter reaction, a classic method for forming amides from alcohols and nitriles, continues to be refined for the synthesis of N-(adamantan-1-yl)amides and could potentially be adapted for the synthesis of the target carbamate. researchgate.net

Future synthetic strategies will likely focus on:

Stereoselective Synthesis: Developing methods to produce enantiomerically pure adamantane derivatives, which is crucial for their application as biological probes and in chiral catalysis. nih.gov

Late-Stage Functionalization: Creating new C-H functionalization techniques to directly introduce or modify functional groups on the adamantane scaffold, reducing the number of synthetic steps.

Flow Chemistry: Utilizing microreactor technology for the safe and efficient synthesis of adamantane derivatives, particularly for reactions that are difficult to control in batch processes. tandfonline.com

Table 1: Emerging Synthetic Strategies for Adamantane Derivatives

| Strategy | Description | Potential Application for Methyl N-(2-oxo-1-adamantyl)carbamate | References |

|---|---|---|---|

| Ground-up Synthesis | Construction of the adamantane scaffold from acyclic or bicyclic precursors. | Controlled introduction of the 1-amino and 2-oxo functionalities. | nih.gov |

| Ring Contraction of Carbamates | Use of adamantane carbamates as precursors for rearranged noradamantane structures. | Provides insights into the reactivity of the carbamate group on the adamantane framework. | researchgate.netnih.gov |

| Modified Ritter Reaction | Refinement of the classic reaction for the synthesis of N-adamantyl amides. | Potential for direct synthesis of the carbamate from a suitable adamantane precursor. | researchgate.net |

| Stereoselective Synthesis | Methods to produce specific enantiomers of chiral adamantane derivatives. | Production of enantiopure methyl N-(2-oxo-1-adamantyl)carbamate for stereospecific biological studies. | nih.gov |

Advanced Computational Predictions for Reactivity and Interactions

Computational chemistry offers powerful tools to predict the reactivity and interactions of molecules like methyl N-(2-oxo-1-adamantyl)carbamate, guiding experimental design and accelerating discovery. scienceopen.com Density Functional Theory (DFT) is a widely used method to investigate the electronic structure and predict various properties of molecules. scienceopen.commdpi.com

For methyl N-(2-oxo-1-adamantyl)carbamate, computational studies could elucidate:

Reaction Mechanisms: DFT calculations can map out the energy landscapes of potential reactions, identifying transition states and intermediates to understand reaction pathways at a molecular level. mdpi.com This would be invaluable for optimizing synthetic routes and predicting potential side products.

Reactivity Descriptors: Parameters such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and chemical hardness can be calculated to predict the molecule's reactivity and sites susceptible to nucleophilic or electrophilic attack. tandfonline.com

Intermolecular Interactions: Advanced methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) can calculate binding energies between the adamantane derivative and biological targets. nih.gov These calculations can reveal the key interactions, such as hydrophobic contacts involving the adamantane cage, that drive binding and specificity. nih.gov Hirshfeld surface analysis is another technique used to visualize and quantify intermolecular interactions in the solid state. mdpi.com

Solvation Effects: Computational models can predict how the solvent influences the molecule's conformation and reactivity, which is crucial for understanding its behavior in different environments, including biological systems. tandfonline.com

Future research in this area will likely involve the use of more sophisticated computational models and machine learning algorithms to handle larger and more complex systems, providing even more accurate predictions of molecular behavior.

Table 2: Advanced Computational Prediction Methods

| Method | Application | Relevance to Methyl N-(2-oxo-1-adamantyl)carbamate | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction pathways, predicting electronic properties and reactivity. | Optimizing synthesis and predicting reactive sites. | scienceopen.commdpi.com |

| Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) | Calculating binding free energies between a ligand and a protein. | Predicting binding affinity and identifying key interactions with biological targets. | nih.gov |

| Hirshfeld Surface Analysis | Visualizing and quantifying intermolecular interactions in crystal structures. | Understanding solid-state packing and intermolecular forces. | mdpi.com |

| Solvation Models | Simulating the effect of solvent on molecular properties and behavior. | Predicting solubility and reactivity in different media. | tandfonline.com |

Novel Applications in Non-Clinical Biological Probes and Chemical Tools

The rigid, lipophilic adamantane cage makes it an excellent scaffold for the design of non-clinical biological probes and chemical tools. nih.govrsc.org The introduction of functional groups, such as the ketone and carbamate in methyl N-(2-oxo-1-adamantyl)carbamate, provides handles for further modification and interaction with biological systems.

Potential applications include:

Probes for Supramolecular Chemistry: Adamantane derivatives are known to form strong inclusion complexes with host molecules like cyclodextrins and cucurbit[n]urils. rsc.orgmdpi.com Methyl N-(2-oxo-1-adamantyl)carbamate could be used to study these host-guest interactions, which have applications in areas such as sensing and drug delivery. rsc.org The presence of the polar carbamate and ketone groups could influence the binding thermodynamics and kinetics.

Tools for Studying Biological Membranes: The lipophilicity of the adamantane moiety allows it to anchor molecules to lipid bilayers. nih.gov By attaching fluorescent dyes or other reporter groups to the carbamate nitrogen, methyl N-(2-oxo-1-adamantyl)carbamate could be transformed into a probe for studying membrane dynamics and organization. nih.gov

Scaffolds for Enzyme Inhibitor Discovery: The adamantane core can serve as a rigid scaffold to present functional groups in a well-defined orientation for interaction with enzyme active sites. nih.gov The ketone and carbamate functionalities of the target molecule could be starting points for the design of inhibitors for various enzymes.

Future research will likely focus on the development of multifunctional probes that combine the unique properties of the adamantane cage with advanced reporter technologies to investigate complex biological processes in real-time.

Integration with High-Throughput Screening for Mechanistic Discoveries

High-throughput screening (HTS) is a powerful technology for rapidly testing large libraries of compounds to identify molecules with a desired biological activity. ewadirect.comnih.gov Integrating computational predictions and mechanistic studies with HTS can significantly improve the efficiency and success rate of drug discovery and chemical biology research. nih.govmdpi.com

For a compound like methyl N-(2-oxo-1-adamantyl)carbamate, this integrated approach could involve:

Virtual Screening: Using computational docking and other in silico methods to predict the binding of a virtual library of adamantane derivatives to a specific biological target. ewadirect.com This can help prioritize which compounds to synthesize and screen experimentally.

Quantitative HTS (qHTS): Screening compounds at multiple concentrations to generate dose-response curves, which provides more detailed information about their potency and mechanism of action. nih.gov This can help to identify and eliminate false positives, which are a common problem in HTS campaigns. nih.gov

Mechanism-of-Action Studies: Following up on HTS "hits" with detailed mechanistic studies to understand how they exert their biological effects. This can involve a variety of techniques, including biochemical assays, cell-based assays, and structural biology. nih.gov

A well-planned HTS approach enables a broader and more systematic exploration of reaction variables and biological activities. unchainedlabs.com The integration of HTS with advanced analytical and computational tools will be crucial for uncovering the full potential of adamantane derivatives like methyl N-(2-oxo-1-adamantyl)carbamate in discovering new biological mechanisms and therapeutic leads.

Q & A

Q. Basic

- Spectroscopy :

- ¹H/¹³C NMR : Adamantyl protons appear as distinct multiplets (δ 1.6–2.1 ppm), while the carbamate carbonyl (C=O) resonates at ~155 ppm in ¹³C NMR .

- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3300 cm⁻¹) confirm functional groups .

Q. Advanced